molecular formula C10H11IO3 B13684385 Methyl 2-Hydroxy-3-(2-iodophenyl)propanoate

Methyl 2-Hydroxy-3-(2-iodophenyl)propanoate

Cat. No.: B13684385
M. Wt: 306.10 g/mol
InChI Key: SVTVAHZFDBYYPV-UHFFFAOYSA-N
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Description

Methyl 2-Hydroxy-3-(2-iodophenyl)propanoate is an organic compound with the molecular formula C10H11IO3 It is a derivative of propanoic acid, where the hydrogen atom in the carboxyl group is replaced by a methyl group, and the phenyl ring is substituted with an iodine atom at the ortho position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-Hydroxy-3-(2-iodophenyl)propanoate typically involves the esterification of 2-Hydroxy-3-(2-iodophenyl)propanoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of automated systems for monitoring and controlling the reaction parameters ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-Hydroxy-3-(2-iodophenyl)propanoate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The iodine atom can be substituted with other nucleophiles in the presence of a suitable catalyst.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium iodide in acetone for halogen exchange reactions.

Major Products Formed

    Oxidation: Formation of 2-Oxo-3-(2-iodophenyl)propanoic acid.

    Reduction: Formation of 2-Hydroxy-3-(2-iodophenyl)propanol.

    Substitution: Formation of 2-Hydroxy-3-(2-chlorophenyl)propanoate when iodine is replaced with chlorine.

Scientific Research Applications

Methyl 2-Hydroxy-3-(2-iodophenyl)propanoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a radiolabeled compound in imaging studies.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific biological pathways.

    Industry: Utilized in the production of specialty chemicals and intermediates for pharmaceuticals.

Mechanism of Action

The mechanism of action of Methyl 2-Hydroxy-3-(2-iodophenyl)propanoate involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the iodine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-Hydroxy-3-(4-iodophenyl)propanoate
  • Methyl 2-Hydroxy-3-(3-iodophenyl)propanoate
  • Methyl 2-Hydroxy-3-(2-bromophenyl)propanoate

Uniqueness

Methyl 2-Hydroxy-3-(2-iodophenyl)propanoate is unique due to the position of the iodine atom on the phenyl ring, which can influence its reactivity and interaction with other molecules. This positional isomerism can lead to differences in biological activity and chemical properties compared to its analogs.

Properties

Molecular Formula

C10H11IO3

Molecular Weight

306.10 g/mol

IUPAC Name

methyl 2-hydroxy-3-(2-iodophenyl)propanoate

InChI

InChI=1S/C10H11IO3/c1-14-10(13)9(12)6-7-4-2-3-5-8(7)11/h2-5,9,12H,6H2,1H3

InChI Key

SVTVAHZFDBYYPV-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(CC1=CC=CC=C1I)O

Origin of Product

United States

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